molecular formula C11H15BrN2 B15260336 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline

4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline

Cat. No.: B15260336
M. Wt: 255.15 g/mol
InChI Key: QQRKNPHFWIATSX-UHFFFAOYSA-N
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Description

4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the 4th position and a cyclopropyl(methyl)amino group at the 3rd position on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline typically involves the following steps:

    Amination: The introduction of the cyclopropyl(methyl)amino group can be achieved through nucleophilic substitution reactions. This involves the reaction of the brominated intermediate with cyclopropyl(methyl)amine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups) using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 4-Bromo-3-methylaniline
  • 4-Bromo-2-((cyclohexyl(methyl)amino)methyl)aniline

Comparison: 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline is unique due to the presence of the cyclopropyl(methyl)amino group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents or structural features.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-3-[[cyclopropyl(methyl)amino]methyl]aniline

InChI

InChI=1S/C11H15BrN2/c1-14(10-3-4-10)7-8-6-9(13)2-5-11(8)12/h2,5-6,10H,3-4,7,13H2,1H3

InChI Key

QQRKNPHFWIATSX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC(=C1)N)Br)C2CC2

Origin of Product

United States

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